2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine chemical properties
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine chemical properties
An In-Depth Technical Guide to the Chemical and Biological Properties of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, a Potential Kinase Inhibitor
This document provides a comprehensive technical overview of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, a substituted purine derivative. Given the limited direct public data on this specific molecule, this guide draws upon established knowledge of structurally related compounds, particularly those within the class of cyclin-dependent kinase (CDK) inhibitors. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand its anticipated properties and to design effective experimental plans for its characterization.
Part 1: Core Chemical and Physical Properties
The foundational step in evaluating any novel compound is to understand its fundamental chemical and physical characteristics. These properties influence its behavior in experimental assays, its potential for therapeutic development, and its handling and storage requirements.
Chemical Structure and Nomenclature
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IUPAC Name: 2-Chloro-6-((2-hydroxybenzyl)amino)-9-(propan-2-yl)-9H-purine
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Molecular Formula: C₁₅H₁₆ClN₅O
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Core Scaffold: The molecule is built upon a purine ring system, a heterocyclic aromatic compound essential to nucleic acids. The specific substitutions at the 2, 6, and 9 positions are critical for its biological activity.
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2-Position Chloro Group: The chlorine atom at this position is a key feature in many purine-based kinase inhibitors. It often serves as a crucial point of interaction within the ATP-binding pocket of kinases, contributing to the compound's inhibitory potency.
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6-Position (2-hydroxybenzylamino) Group: This bulky, functionalized side chain is predicted to be a primary determinant of selectivity. The benzyl group can engage in hydrophobic and pi-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor, providing specificity for the target protein.
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9-Position Isopropyl Group: This alkyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes. Its size and shape also influence how the molecule fits into the target's binding site.
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Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented in the table below. These values are computationally estimated and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 317.77 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for oral bioavailability. |
| logP (Octanol/Water) | ~3.5 - 4.5 | Indicates good lipophilicity, which is favorable for cell permeability but may impact solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for cell membrane penetration. |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can participate in key interactions with the target protein. |
| Hydrogen Bond Acceptors | 5 | Multiple nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity. |
Part 2: Synthesis and Purification Workflow
The synthesis of 2,6,9-trisubstituted purines like this compound typically follows a well-established multi-step pathway starting from a commercially available purine derivative. Understanding this process is vital for producing the compound, scaling up production, and developing analogs.
General Synthesis Pathway
The most common and logical synthetic route involves a sequential nucleophilic aromatic substitution.
Diagram of the General Synthesis Workflow
Caption: A typical two-step synthesis for 2,6,9-trisubstituted purines.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine.
Step 1: Synthesis of 2,6-Dichloro-9-isopropylpurine
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Reaction Setup: To a solution of 2,6-dichloropurine in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃).
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Alkylation: Add isopropyl iodide (or bromide) dropwise to the stirring mixture at room temperature.
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Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the 2,6-dichloro-9-isopropylpurine intermediate.
Step 2: Synthesis of the Final Product
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Reaction Setup: Dissolve the purified 2,6-dichloro-9-isopropylpurine intermediate in an alcohol solvent such as n-butanol or ethanol.
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Nucleophilic Substitution: Add 2-aminobenzyl alcohol and a non-nucleophilic base like diisopropylethylamine (DIPEA) to the solution. The C6 position is more reactive than the C2 position, allowing for selective substitution.
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Reflux: Heat the reaction mixture to reflux and maintain it for several hours, again monitoring by TLC.
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Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be collected by filtration.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine.
Part 3: Biological Activity and Mechanism of Action
The structural similarity of this compound to known purine-based inhibitors strongly suggests that its primary biological targets are protein kinases, particularly Cyclin-Dependent Kinases (CDKs).
Postulated Mechanism of Action: CDK Inhibition
CDKs are key regulators of the cell cycle. Their overactivity is a hallmark of many cancers, making them attractive targets for drug development. Purine-based inhibitors like roscovitine and purvalanol B function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting the cell cycle.
Diagram of the Postulated Signaling Pathway
Caption: The compound likely inhibits CDK, preventing substrate phosphorylation and causing cell cycle arrest.
Key Experiments for Characterization
To validate the biological activity and mechanism of this compound, a series of well-defined experiments are required.
Workflow for Biological Characterization
Caption: A logical workflow for characterizing the biological effects of the purine inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against a panel of kinases (e.g., CDK1, CDK2, CDK5).
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Reagents: Recombinant active kinase, appropriate peptide substrate, ATP, and the test compound dissolved in DMSO.
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Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, the substrate, and varying concentrations of the test compound (typically a serial dilution).
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Initiation: Start the kinase reaction by adding a solution of ATP.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where the amount of remaining ATP is measured; less ATP corresponds to higher kinase activity.
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Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M).
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Cell Culture: Plate a cancer cell line known to be sensitive to CDK inhibitors (e.g., HCT116, HeLa) and allow them to adhere overnight.
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Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ from viability assays) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
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Staining: Rehydrate the cells and stain them with a DNA-intercalating dye like propidium iodide (PI) in the presence of RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
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Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A successful CDK inhibitor is expected to cause an accumulation of cells in the G1 or G2/M phase.
Part 4: Conclusion and Future Directions
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine represents a promising chemical scaffold for the development of novel kinase inhibitors. Based on its structural features, it is hypothesized to function as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and potentially apoptosis in cancer cells. The experimental protocols outlined in this guide provide a clear path for its synthesis, purification, and comprehensive biological characterization. Future work should focus on confirming its kinase selectivity profile, evaluating its efficacy in more complex cellular and in vivo models, and exploring structure-activity relationships through the synthesis of related analogs to optimize potency and drug-like properties.
References
(Note: As no direct literature exists for the specified compound, these references point to authoritative sources for the methodologies and compound classes discussed, providing a foundation for the described work.)
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Synthesis of Substituted Purines: "A General and Efficient Synthesis of 2,6,9-Trisubstituted Purines," Organic Letters. This article describes a common synthetic route for creating a library of purine derivatives, relevant to the synthesis protocol provided. [Link]
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CDK Inhibitors in Cancer Therapy: "Cyclin-dependent kinase inhibitors in cancer therapy," Annual Review of Pharmacology and Toxicology. This review provides a comprehensive background on the rationale for targeting CDKs in oncology. [Link]
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Cell Cycle Analysis Protocols: "Analysis of Cell Cycle by Flow Cytometry," Current Protocols in Molecular Biology. This source offers a detailed, standard protocol for performing cell cycle analysis using propidium iodide staining. [Link]
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Purine-Based Kinase Inhibitors: "Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases," The Journal of Biological Chemistry. This paper on Purvalanol B, a related purine derivative, is a foundational text demonstrating the mechanism of action for this class of compounds. [Link]
